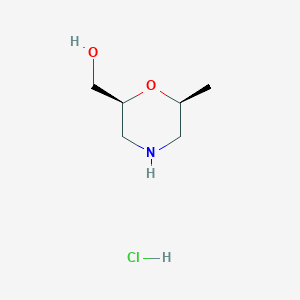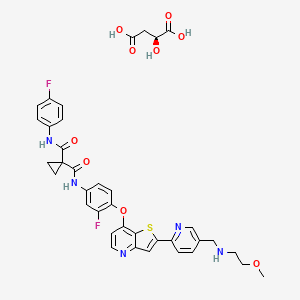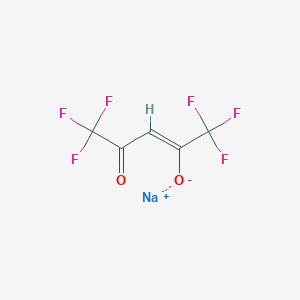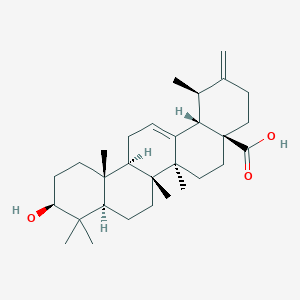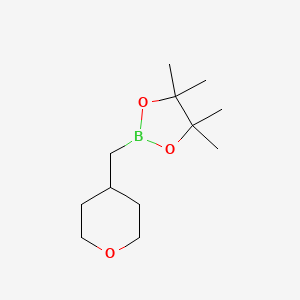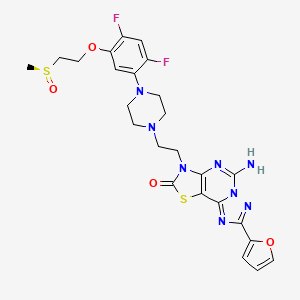
Inupadenant
Übersicht
Beschreibung
Inupadenant, also known as EOS-850, is an orally active and highly selective A2A receptor antagonist . It is a small molecule pharmaceutical currently being investigated in clinical studies . It is being used in a new formulation study in patients with cancer .
Molecular Structure Analysis
The molecular formula of this compound is C25H26F2N8O4S2 . Its molecular weight is 604.65 . The exact mass is 604.15 .
Physical And Chemical Properties Analysis
This compound is a solid substance with a white to yellow color . It has a molecular weight of 604.65 and a molecular formula of C25H26F2N8O4S2 .
Wissenschaftliche Forschungsanwendungen
Immunotherapy in Cancer Treatment
Inupadenant (EOS-850) has been studied in the context of cancer immunotherapy. Tumors often produce high levels of extracellular adenosine, which can suppress anti-tumor immune responses. This compound acts as a potent and highly selective antagonist of the A2A receptor, which is predominantly expressed on tumor-infiltrating immune cells. By blocking these receptors, this compound can reverse the immunosuppressive effect of adenosine in the tumor microenvironment. A Phase 1 trial demonstrated that this compound was generally well-tolerated and showed initial evidence of clinical benefit, including durable partial responses in patients who had exhausted standard treatment options. This trial also suggested the A2A receptor as a potential biomarker for clinical benefit from this compound treatment (Buisseret et al., 2021).
Combination Therapy in Lung Cancer
This compound has been evaluated in combination with chemotherapy for treating metastatic non-small cell lung cancer (mNSCLC) that progressed on immunotherapy. The accumulation of adenosine in the tumor microenvironment (TME) can mediate immune suppression, and this compound's role in inhibiting the A2A receptor could potentially reverse this immunosuppression. A randomized Phase 2 study, A2A-005, aimed to assess the efficacy of this compound in combination with carboplatin and pemetrexed as a second-line therapy in adult patients with nonsquamous mNSCLC post-immunotherapy. This study's success could address a significant unmet need in this patient population and potentially offer new therapeutic options (O'Brien et al., 2022).
Wirkmechanismus
Inupadenant acts by targeting the adenosine A2A receptor (A2AR), a primary receptor on immune cells. Activation of this receptor by adenosine suppresses innate and adaptive immune cell responses, leading to inhibition of antitumor responses . This compound, by being an antagonist, blocks this activation, potentially allowing the immune system to better target and destroy cancer cells .
Safety and Hazards
Zukünftige Richtungen
Inupadenant is currently in the early stages of clinical development. Based on promising Phase 1/2a data, further evaluation of this compound in combination with pembrolizumab and in combination with chemotherapy in Phase 1b/2 studies is planned . The focus will initially be on patients with castrate-resistant prostate cancer, anti-PD-1-resistant melanoma, and triple-negative breast cancer .
Eigenschaften
IUPAC Name |
7-amino-10-[2-[4-[2,4-difluoro-5-[2-[(S)-methylsulfinyl]ethoxy]phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N8O4S2/c1-41(37)12-11-39-19-14-17(15(26)13-16(19)27)33-7-4-32(5-8-33)6-9-34-22-20(40-25(34)36)23-29-21(18-3-2-10-38-18)31-35(23)24(28)30-22/h2-3,10,13-14H,4-9,11-12H2,1H3,(H2,28,30)/t41-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCCLUSYHJXDEX-RWYGWLOXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S@](=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N8O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2246607-08-7 | |
| Record name | Inupadenant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2246607087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INUPADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ700V0X06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromothieno[3,2-C]pyridin-6-amine](/img/structure/B3325877.png)
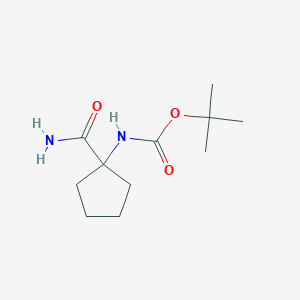
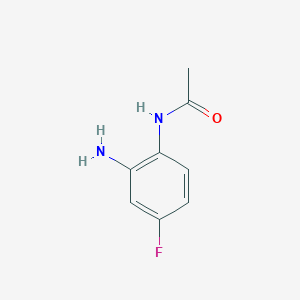
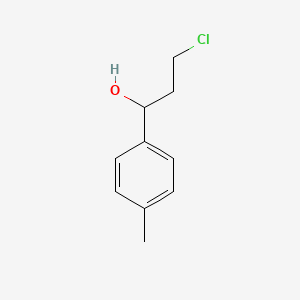
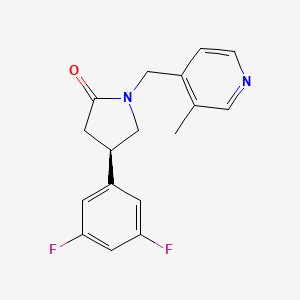
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B3325899.png)
